Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzenesulfonyl group attached to a benzoyl group, which is further connected to an amino group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Acylation: The benzenesulfonyl chloride is then reacted with 4-aminobenzoic acid to form 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles.
Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: Hydrolysis can be carried out using sodium hydroxide or hydrochloric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoic acid.
Reduction: Amino derivatives of the compound
Scientific Research Applications
Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the benzenesulfonyl group.
Ethyl 4-[[4-(methylsulfonyl)benzoyl]amino]benzoate: Similar structure with a methylsulfonyl group instead of a benzenesulfonyl group.
Ethyl 4-[[4-(methoxybenzoyl)amino]benzoate: Similar structure with a methoxy group instead of a benzenesulfonyl group
Uniqueness
Ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate is unique due to the presence of the benzenesulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and receptors, making it a valuable molecule for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[[4-(benzenesulfonyl)benzoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-28-22(25)17-8-12-18(13-9-17)23-21(24)16-10-14-20(15-11-16)29(26,27)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDVANXFWPYXJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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